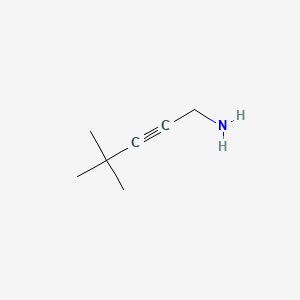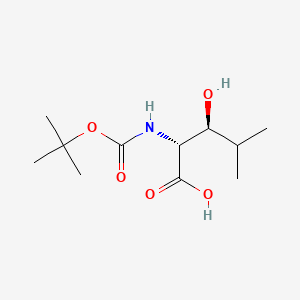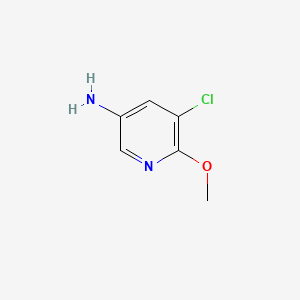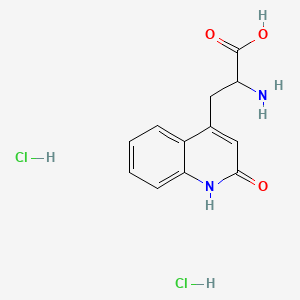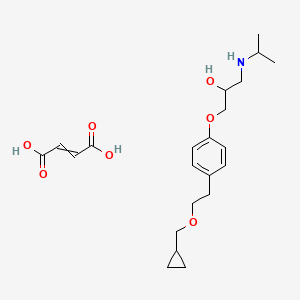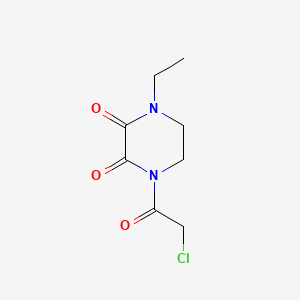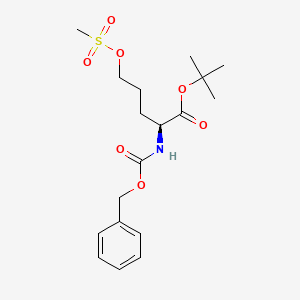
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate” is a chemical compound with the molecular formula C18H27NO7S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight is 401.47 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.47 . It is typically stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthetic Applications and Environmental Impact
1. Synthetic Phenolic Antioxidants and Environmental Occurrence
Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl and sulfonyloxy groups, are utilized in preventing oxidative degradation in materials. Their widespread use has led to environmental detection, raising concerns over their potential toxicity and environmental impact. Studies suggest investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
2. Decomposition of Methyl Tert-Butyl Ether
Methyl tert-butyl ether (MTBE), similar in structural functionality, is extensively used as a gasoline additive. Its environmental release has sparked research into decomposition methods, including the application of cold plasma reactors, to mitigate its presence in the environment (Hsieh et al., 2011).
Antioxidant Activity and Mechanisms
3. ABTS/PP Decolorization Assay of Antioxidant Capacity
The antioxidant capacity of various compounds, potentially including derivatives similar to the specified chemical, can be assessed through ABTS/PP decolorization assays. This method helps in understanding the antioxidative mechanisms and their implications in food science and pharmacology (Ilyasov et al., 2020).
Biodegradation and Environmental Fate
4. Microbial Degradation of Ether Compounds
Compounds like MTBE, which bear structural similarities to tert-butyl and sulfonyloxy groups, undergo microbial degradation, affecting their environmental fate. Understanding these processes can inform bioremediation strategies and the development of compounds with lesser environmental impact (Schmidt et al., 2004).
Health Benefits of Structurally Similar Compounds
5. Health Benefits of Sulforaphane
Research into sulforaphane, which, like the compound , contains sulfonyl functionalities, demonstrates a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. This highlights the potential for structurally related compounds to contribute to health and pharmacological research (Kim & Park, 2016).
Orientations Futures
The future directions for this compound could involve further exploration of its potential uses in pharmaceutical testing and development . As our understanding of organic chemistry and pharmacology continues to grow, compounds like this one will likely continue to play important roles in research and development.
Propriétés
IUPAC Name |
tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLIQGGSCSOEPF-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678780 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate | |
CAS RN |
159877-09-5 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

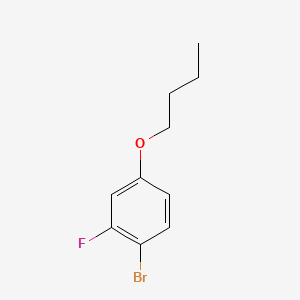
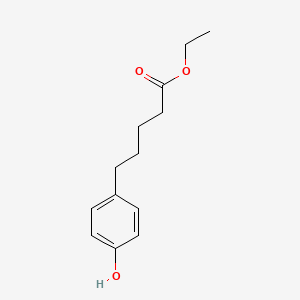
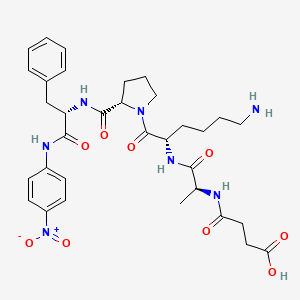
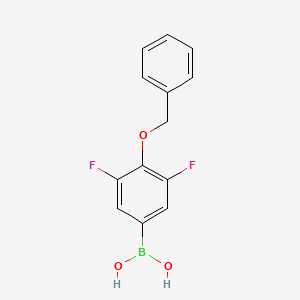
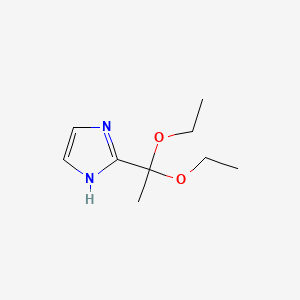
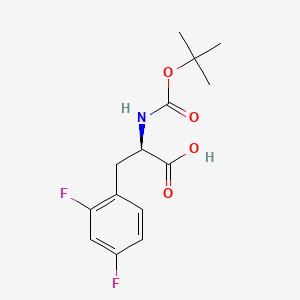
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
